Tert-butyl ((3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate
CAS No.: 171906-61-9
Cat. No.: VC3058827
Molecular Formula: C19H28N2O2
Molecular Weight: 316.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 171906-61-9 |
|---|---|
| Molecular Formula | C19H28N2O2 |
| Molecular Weight | 316.4 g/mol |
| IUPAC Name | tert-butyl N-[(3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl]carbamate |
| Standard InChI | InChI=1S/C19H28N2O2/c1-18(2,3)23-17(22)20-13-19-10-9-16(19)12-21(14-19)11-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,20,22) |
| Standard InChI Key | POJQCEIJSJPWMX-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC12CCC1CN(C2)CC3=CC=CC=C3 |
| Canonical SMILES | CC(C)(C)OC(=O)NCC12CCC1CN(C2)CC3=CC=CC=C3 |
Introduction
Chemical and Physical Properties
Structural Characteristics
Tert-butyl ((3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate consists of several key structural components that define its chemical behavior and reactivity. The central element is the 3-azabicyclo[3.2.0]heptane ring system, which features a nitrogen atom at the 3-position of the bicyclic structure. This nitrogen atom is functionalized with a benzyl group, which introduces aromatic character to the molecule. The methylene bridge links the azabicyclic core to the carbamate functionality, which includes a nitrogen atom bonded to a carbonyl group and a tert-butoxy group. This arrangement creates a molecule with multiple reactive sites and stereochemical complexity.
The three-dimensional arrangement of these structural elements contributes significantly to the compound's physical properties and potential biological activity. The rigid azabicyclic framework imposes conformational constraints that can influence binding interactions with biological targets, while the benzyl group provides opportunities for π-π stacking and hydrophobic interactions. The tert-butyloxycarbonyl group serves as a protective group for the amine functionality, shielding it from undesired reactions while allowing for selective deprotection under appropriate conditions.
Physical and Chemical Properties
Tert-butyl ((3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate possesses a distinct set of physical and chemical properties that are summarized in Table 1 below:
| Property | Value | Notes |
|---|---|---|
| CAS Number | 171906-61-9 | Unique identifier for chemical substance |
| Molecular Formula | C19H28N2O2 | Corresponds to the structural components |
| Molecular Weight | 316.4 g/mol | Calculated based on atomic weights |
| Physical State | Solid | At standard temperature and pressure |
| Solubility | Soluble in common organic solvents | Including dichloromethane, chloroform, and methanol |
| Chemical Stability | Stable under normal conditions | May be sensitive to strong acids or bases |
Synthesis and Preparation
The synthesis of tert-butyl ((3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate typically involves a multi-step process, beginning with the construction of the azabicyclo[3.2.0]heptane ring system. This bicyclic framework can be prepared through various synthetic methodologies, including cycloaddition reactions or ring-closing transformations. The synthesis generally follows a strategic approach that involves the following key steps:
Applications in Chemistry and Pharmaceutical Research
Role in Medicinal Chemistry
Tert-butyl ((3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate has significant potential applications in medicinal chemistry, particularly in the development of novel pharmaceutical agents. The azabicyclic structure is a privileged scaffold found in numerous biologically active compounds, contributing to the compound's potential value in drug discovery efforts. The presence of the tertiary amine within the azabicyclic system provides a potential pharmacophore that can interact with biological targets through hydrogen bonding or ionic interactions.
Synthetic Applications
Beyond its potential applications in medicinal chemistry, tert-butyl ((3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate serves as a valuable building block in synthetic organic chemistry. The Boc-protected amine can be selectively deprotected under acidic conditions, revealing a primary amine that can participate in a wide range of transformations, including amide formation, reductive amination, and nucleophilic substitution reactions. This versatility makes the compound an important intermediate in the synthesis of more complex molecules with potential applications in materials science, catalysis, and pharmaceutical research.
The azabicyclic framework provides a rigid scaffold with defined stereochemistry, making derivatives of this compound valuable in studies of structure-activity relationships and conformational analysis. Additionally, the benzyl group on the tertiary amine can be removed through catalytic hydrogenation, offering another site for structural diversification. This combination of reactive functionalities and conformational constraints makes tert-butyl ((3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate a versatile synthetic intermediate with broad applications in organic synthesis.
Research Findings and Current Developments
Current research on tert-butyl ((3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate remains somewhat limited in the public literature, but studies on related compounds with similar structural features provide insights into potential properties and applications. The azabicyclo[3.2.0]heptane core represents a structurally rigid framework that can serve as a conformationally constrained replacement for more flexible amine-containing structures in medicinal chemistry applications. This rigidity can lead to improved selectivity for biological targets by reducing the conformational entropy penalty associated with binding.
Challenges in the synthesis and utilization of this compound have been documented, particularly in achieving high yields and purity in multi-step syntheses. The stereochemical complexity of the azabicyclic system requires careful control during synthetic operations to ensure the desired stereoisomer is obtained predominantly. Additionally, the selective functionalization of specific positions within the molecule can present synthetic challenges that necessitate the development of specialized methodologies.
Research into related azabicyclic carbamates has demonstrated their potential utility as intermediates in the synthesis of complex natural products and pharmaceutical compounds. The unique structural features of tert-butyl ((3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate suggest similar applications could be developed, particularly in the context of compounds targeting neurological disorders, where conformationally constrained nitrogen-containing heterocycles have shown promise.
Structural Comparisons with Related Compounds
Tert-butyl ((3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate shares structural similarities with several related compounds that appear in the chemical literature. For example, tert-butyl N-(2-{3-azabicyclo[3.2.0]heptan-1-yl}ethyl)carbamate, which differs in having an ethyl rather than a methyl linker and lacking the benzyl group on the nitrogen, represents a closely related structural analog . This compound has a molecular weight of 240.34 g/mol and the CAS number 2445800-59-7 .
Another related compound is (1R,5S)-3-tosyl-3-azabicyclo[3.1.1]heptan-6-one, which features a different bicyclic system (3.1.1 versus 3.2.0) and contains a tosyl group instead of a benzyl group on the nitrogen atom . This compound has a molecular weight of 265.328 g/mol and demonstrates the structural diversity possible within the azabicyclic family .
Table 2 presents a comparison of these structurally related compounds:
These structural variations can significantly influence the physical properties, chemical reactivity, and potential biological activities of the compounds, highlighting the importance of precise structural characterization in chemical research and pharmaceutical development.
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